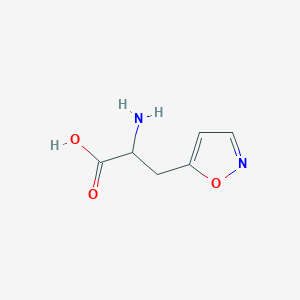
1-(Ethylsulfonyl)piperidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfonyl)piperidine-2-carbonitrile is a chemical compound with the molecular formula C8H14N2O2S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylsulfonyl)piperidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with ethylsulfonyl chloride in the presence of a base, followed by the introduction of a cyano group. The reaction conditions typically include:
Temperature: Moderate temperatures (20-40°C)
Solvent: Polar aprotic solvents such as dimethylformamide or acetonitrile
Catalyst/Base: Triethylamine or pyridine
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfonyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)piperidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)piperidine-2-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- 1-(Methylsulfonyl)piperidine-2-carbonitrile
- 1-(Propylsulfonyl)piperidine-2-carbonitrile
- 1-(Butylsulfonyl)piperidine-2-carbonitrile
Comparison: 1-(Ethylsulfonyl)piperidine-2-carbonitrile is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and physical properties. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different reactivity and solubility characteristics, making it suitable for specific applications.
Properties
Molecular Formula |
C8H14N2O2S |
|---|---|
Molecular Weight |
202.28 g/mol |
IUPAC Name |
1-ethylsulfonylpiperidine-2-carbonitrile |
InChI |
InChI=1S/C8H14N2O2S/c1-2-13(11,12)10-6-4-3-5-8(10)7-9/h8H,2-6H2,1H3 |
InChI Key |
KOXZIRNLOFFRPF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCCC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)
![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)










